N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide
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Description
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
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Mechanism of Action
Action Environment
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Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of fused heterocycles. Its unique molecular structure and functional groups suggest significant potential for various biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of C17H19FN8O2S and a molecular weight of approximately 354.385 Da. It is characterized by:
- A triazolo-pyridazine core that is recognized for its pharmacological significance.
- Multiple functional groups including fluoro , methoxy , and sulfonamide moieties.
The structural complexity contributes to its potential interactions with biological targets.
Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit diverse biological activities. The specific mechanisms through which this compound exerts its effects may include:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. By binding to ATP-binding sites on these kinases, it could disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting this compound may also possess antimicrobial properties.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory actions, which could be relevant in treating inflammatory diseases.
Biological Activity
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells by inhibiting key signaling pathways. |
Antimicrobial | Potential effectiveness against gram-positive and gram-negative bacteria. |
Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
Enzyme Inhibition | Possible inhibition of enzymes such as carbonic anhydrase and cholinesterase. |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the triazolo-pyridazine class:
- Anticancer Studies : A study demonstrated that derivatives of the triazolo-pyridazine scaffold exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to kinase inhibition leading to reduced cell viability .
- Antimicrobial Efficacy : Research indicated that triazole derivatives showed potent antimicrobial activity against resistant strains of bacteria, suggesting that this compound may also exhibit similar properties .
- In Vivo Studies : Animal models treated with compounds from the same class showed promising results in reducing tumor growth and enhancing survival rates compared to control groups .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-25(31(28,29)15-6-7-17(30-2)16(21)10-15)14-11-26(12-14)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13-14H,3-5,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJZNDIVDFELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.